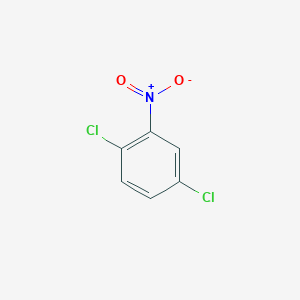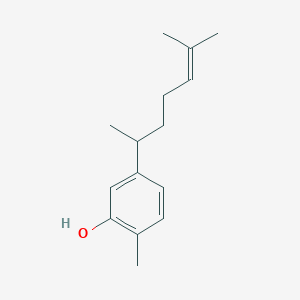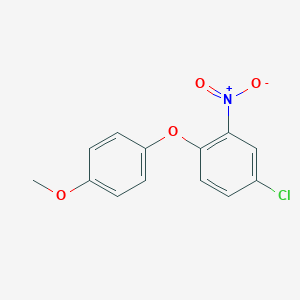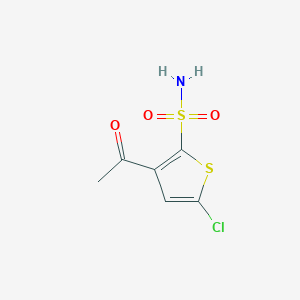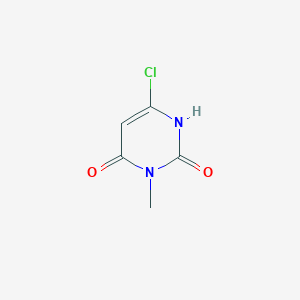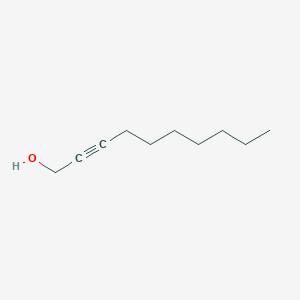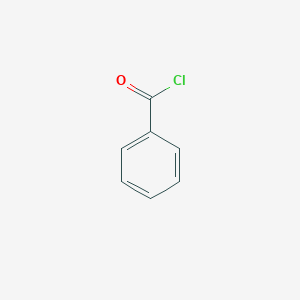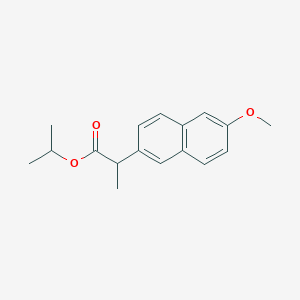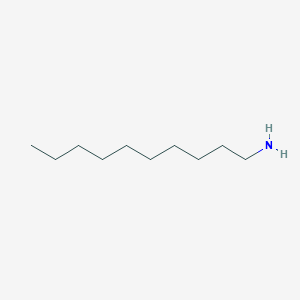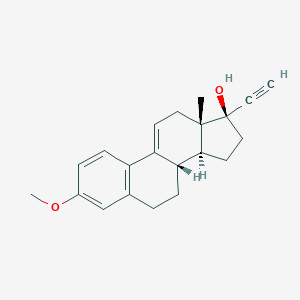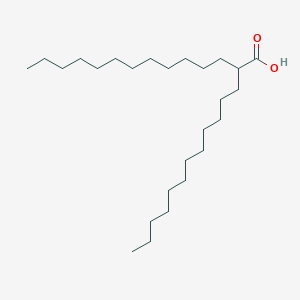
2-Dodecyltetradecanoic acid
Overview
Description
2-Dodecyltetradecanoic acid is a natural product found in Pinus taeda . It has a molecular formula of C26H52O2 and a molecular weight of 396.7 g/mol .
Molecular Structure Analysis
The IUPAC name for 2-Dodecyltetradecanoic acid is 2-dodecyltetradecanoic acid . The InChI string is InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26(27)28)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,27,28) . The Canonical SMILES is CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Dodecyltetradecanoic acid include a molecular weight of 396.7 g/mol , a topological polar surface area of 37.3 Ų , and a complexity of 290 . The compound has 23 rotatable bonds , and its exact mass is 396.396730897 g/mol .Scientific Research Applications
Controlled Degradation of Poly(lactic) Acid in Technical Applications
Specific Scientific Field
Material Science and Engineering
Summary of the Application
Poly(lactic) Acid (PLA) is a biodegradable plastic that can be produced from natural sources like corn or sugarcane . It can substitute petroleum-based plastics in many commodity products, such as disposable tableware, packaging, films, and agricultural twines .
Methods of Application or Experimental Procedures
The main degradation mechanisms of PLA include its biodegradation in water, soil, and compost, in addition to thermal- and photo-degradation .
Results or Outcomes
The wider application of PLA is mostly dependent on discovering effective ways of accelerating its biodegradation rate at the end of its service life without compromising its properties .
Synthesis of Bioactive Heterocycles Using Heteropolyacids
Specific Scientific Field
Organic Chemistry
Summary of the Application
Heteropolyacids (POM) have received considerable attention as solid catalysts due to their unique physicochemical characteristics . They are used in the synthesis of bioactive heterocycles .
Methods of Application or Experimental Procedures
The reaction conditions were tested, including temperature, catalyst amount, and substrate ratio .
Results or Outcomes
The synthesized heterocycles include pyrimidines, pyridines, pyrroles, indoles, chromenes, xanthenes, pyrans, azlactones, azoles, diazines, azepines, flavones, and formylchromones, among others .
However, fatty acids in general have been used in a variety of applications, including:
properties
IUPAC Name |
2-dodecyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-25(26(27)28)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLKAYTYZXMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563189 | |
| Record name | 2-Dodecyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecyltetradecanoic acid | |
CAS RN |
24251-98-7 | |
| Record name | 2-Dodecyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



